[(1-Ethyl-1H-pyrazol-5-yl)methyl](propyl)amine
Description
(1-Ethyl-1H-pyrazol-5-yl)methylamine is a tertiary amine featuring a pyrazole ring substituted with an ethyl group at the 1-position and a propylamine moiety at the 5-position. The pyrazole core is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, which confers electronic and steric properties distinct from other heterocycles like imidazole or oxazole. Synthetically, analogous pyrazol-amine derivatives are often prepared via nucleophilic substitution or condensation reactions involving pyrazole precursors and alkylamines .
Properties
Molecular Formula |
C9H17N3 |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C9H17N3/c1-3-6-10-8-9-5-7-11-12(9)4-2/h5,7,10H,3-4,6,8H2,1-2H3 |
InChI Key |
GQFIORSVPTYNKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=CC=NN1CC |
Origin of Product |
United States |
Preparation Methods
The synthesis of (1-Ethyl-1H-pyrazol-5-yl)methylamine typically involves the reaction of 1-ethyl-1H-pyrazole with propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or dichloromethane . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
(1-Ethyl-1H-pyrazol-5-yl)methylamine undergoes various chemical reactions, including:
Scientific Research Applications
(1-Ethyl-1H-pyrazol-5-yl)methylamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of (1-Ethyl-1H-pyrazol-5-yl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and microbial growth .
Comparison with Similar Compounds
Steric and Electronic Effects of Substituents
The propyl group in (1-Ethyl-1H-pyrazol-5-yl)methylamine contributes to its steric profile. According to the A-value system (a measure of substituent steric hindrance), propyl has an A-value of 1.8 , higher than ethyl (1.75) and methyl (1.7) but lower than bulkier groups like tert-butyl (4.0) . This intermediate steric bulk may balance reactivity and stability in catalytic or binding interactions. For comparison:
| Compound Name | Substituents | A-Value (Key Group) | Notable Properties |
|---|---|---|---|
| (1-Ethyl-1H-pyrazol-5-yl)methylamine | Propyl, Ethyl-pyrazole | 1.8 (propyl) | Moderate steric hindrance |
| N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine | Ethyl, Methyl, Pyridinyl | 1.75 (ethyl) | ESIMS m/z 203; pyridine enhances π-stacking |
| L2 ligand (bis(2-dimethylaminoethyl)-((1-propyl-imidazol-2-yl)methyl)amine) | Propyl, Dimethylaminoethyl | 1.8 (propyl) | Forms Cu complexes with high thermal stability |
Electronic and Functional Group Comparisons
- Pyrazole vs. Imidazole Derivatives : Pyrazole rings (two adjacent N atoms) exhibit weaker basicity compared to imidazoles (alternating N and C atoms). This affects coordination strength in metal complexes. For example, copper complexes with imidazole-based ligands (e.g., L2 in ) show distinct thermal properties compared to pyrazole analogues .
- Aromatic vs. Aliphatic Amines: Compounds like methyl({1-[3-(quinolin-5-yl)phenyl]propyl})amine () incorporate quinoline, a planar aromatic system, which enhances π-π interactions but reduces solubility compared to pyrazole-based amines.
Physicochemical and Spectroscopic Data
- Mass Spectrometry : Pyrazol-amine derivatives often exhibit characteristic fragmentation patterns. For instance, N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine shows a molecular ion peak at m/z 203 ([M+H]⁺), while N-methyl-1-phenyl analogues appear at m/z 252 ([M+2H]⁺) . The target compound’s molecular weight (calculated as ~195 g/mol) would likely produce a distinct ESIMS signature.
- However, longer chains (e.g., hexyl in L1, ) may reduce solubility in polar solvents .
Biological Activity
(1-Ethyl-1H-pyrazol-5-yl)methylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for (1-Ethyl-1H-pyrazol-5-yl)methylamine is C₁₀H₁₉N₃, with a molecular weight of approximately 181.27 g/mol. The compound features a pyrazole ring, which is known for its pharmacological potential.
The biological activity of (1-Ethyl-1H-pyrazol-5-yl)methylamine is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to alterations in cellular signaling pathways that affect processes such as apoptosis and cell proliferation .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. Specifically, (1-Ethyl-1H-pyrazol-5-yl)methylamine has demonstrated significant inhibitory effects on various cancer cell lines. The following table summarizes its efficacy against selected cancer types:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 (Breast) | 12.50 | Inhibition of proliferation |
| HepG2 (Liver) | 26.00 | Induction of apoptosis |
| A549 (Lung) | 36.12 | Growth inhibition |
These findings suggest that the compound may inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Properties
In addition to its anticancer activity, (1-Ethyl-1H-pyrazol-5-yl)methylamine has been investigated for its antimicrobial properties. Research indicates that it exhibits potent activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent .
Case Studies
Study 1: Anticancer Activity
A study evaluated the effects of (1-Ethyl-1H-pyrazol-5-yl)methylamine on MDA-MB-231 breast cancer cells. It was found that the compound significantly inhibited cell proliferation with an IC50 value of 12.50 µM. Mechanistic studies indicated that this effect was mediated through apoptosis induction and modulation of key signaling pathways involved in cell survival .
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of the compound against Pseudomonas syringae. The minimum inhibitory concentration (MIC) was determined to be 1.56 mg/L, showcasing its potential as a novel antimicrobial agent surpassing traditional controls .
Q & A
Q. What are the common synthetic routes for (1-Ethyl-1H-pyrazol-5-yl)methylamine?
- Methodological Answer : The compound is typically synthesized via cyclization of hydrazine derivatives with ketones or aldehydes. A representative method involves:
Cyclization : Reacting 1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid hydrazide with phosphoryl chloride (POCl₃) at 120°C to form the pyrazole core .
Functionalization : Introducing the propylamine group via nucleophilic substitution or reductive amination. For example, reacting the pyrazole intermediate with propylamine in dichloromethane (DCM) under basic conditions (e.g., triethylamine) .
- Key Table :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | POCl₃, 120°C | 70–85% | |
| Amine Functionalization | Propylamine, Et₃N, DCM | 80–90% |
Q. How is the structure of (1-Ethyl-1H-pyrazol-5-yl)methylamine confirmed?
- Methodological Answer : Structural confirmation involves:
- Spectroscopy : ¹H NMR (e.g., δ 3.85 ppm for methoxy groups, δ 5.02 ppm for -CH₂- bridges) and ¹³C NMR (e.g., 157.7 ppm for pyrazole carbons) .
- Crystallography : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) to resolve bond lengths and angles .
- Mass Spectrometry : ESI-MS to verify molecular weight (e.g., m/z 153.22 for C₈H₁₅N₃) .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of derivatives?
- Methodological Answer : Yield optimization strategies include:
- Catalysis : Using Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Solvent-Free Conditions : Reducing side reactions by eliminating solvents, as demonstrated in one-pot pyrazole syntheses (yields >90%) .
- Purification : Column chromatography (hexane:ethyl acetate, 8:2) for high-purity isolation .
- Contradiction Analysis : Lower yields (60–70%) in early methods (e.g., ) vs. improved yields (80–93%) in optimized protocols (e.g., ) highlight the role of stepwise acylation and temperature control .
Q. How can contradictions in biological activity data for pyrazole-amine derivatives be resolved?
- Methodological Answer : Contradictions arise from:
- Assay Variability : Differences in cell lines (e.g., antibacterial activity in E. coli vs. S. aureus) .
- Structural Modifications : Substitutions (e.g., 3,5-dinitrobenzamide vs. 3-methoxybenzamide) alter bioactivity. For example, electron-withdrawing groups enhance antimicrobial potency .
- Dosage-Dependent Effects : Activity thresholds may vary; IC₅₀ values should be cross-validated using dose-response curves .
Q. What mechanistic insights exist for the reactivity of the amine group in this compound?
- Methodological Answer : The amine group participates in:
- Acylation : Reacts with acid chlorides (e.g., 3,5-dinitrobenzoyl chloride) in DCM to form amides, confirmed by ¹H NMR loss of -NH₂ signals .
- Coordination Chemistry : Binds metal ions (e.g., Cu²⁺) via lone-pair electrons, enabling applications in catalysis or sensor design .
- pH-Dependent Behavior : Protonation at acidic pH alters solubility, critical for pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
